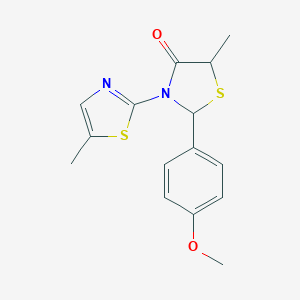
2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It has gained significant attention in the scientific community due to its potential applications in the field of medicine and agriculture.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in tumor growth and inflammation. It has also been found to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antioxidant properties and can protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the advantages of using 2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one in lab experiments is its potential applications in the field of medicine and agriculture. It has been found to exhibit various biological activities, which make it a promising candidate for drug development and crop protection. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one. One of the directions is to investigate its potential applications in the field of agriculture. It has been found to exhibit antimicrobial and antioxidant properties, which make it a potential candidate for crop protection. Another direction is to explore its mechanism of action and identify its molecular targets. This can help in the development of more potent and selective analogs. Additionally, further studies can be conducted to evaluate its safety and efficacy in animal models and clinical trials.
合成法
The synthesis of 2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves the reaction of 4-methoxybenzaldehyde, 2-amino-5-methylthiazole, and ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.
科学的研究の応用
2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has shown potential applications in the field of medicine. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been found to possess antioxidant properties and can protect against oxidative stress-induced damage.
特性
製品名 |
2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C15H16N2O2S2 |
分子量 |
320.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H16N2O2S2/c1-9-8-16-15(20-9)17-13(18)10(2)21-14(17)11-4-6-12(19-3)7-5-11/h4-8,10,14H,1-3H3 |
InChIキー |
YUPYSKJNNWAEPR-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)OC)C3=NC=C(S3)C |
正規SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)OC)C3=NC=C(S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277609.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277619.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277623.png)
![1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277624.png)

![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)